Monna

Description

Structure

3D Structure

Properties

IUPAC Name |

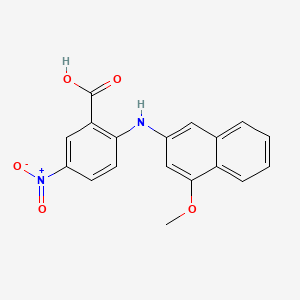

2-[(4-methoxynaphthalen-2-yl)amino]-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-25-17-9-12(8-11-4-2-3-5-14(11)17)19-16-7-6-13(20(23)24)10-15(16)18(21)22/h2-10,19H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVRLHBAUUZTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MONNA, a Selective ANO1 Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) has emerged as a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC).[1][2][3] ANO1, also known as TMEM16A, is implicated in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability, and its dysregulation is associated with various pathologies such as cancer, hypertension, and cystic fibrosis.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on ANO1, its impact on cellular signaling pathways, and its off-target profile. The guide also includes a compilation of quantitative data and detailed experimental protocols relevant to the study of this compound and other ANO1 inhibitors.

Introduction to this compound and its Target: ANO1

This compound is a small molecule inhibitor belonging to the anthranilic acid derivatives class.[1] It has been identified as a highly potent blocker of the ANO1 channel.[1][2] ANO1 is a transmembrane protein that forms a channel permeable to chloride ions upon activation by intracellular calcium.[3] The flux of chloride ions through ANO1 channels plays a critical role in setting the membrane potential and driving fluid transport across epithelial tissues.[4]

The aberrant expression and activity of ANO1 have been linked to several diseases. In many cancers, including those of the prostate, breast, and esophagus, ANO1 is overexpressed and contributes to tumor growth, proliferation, and metastasis.[4][5] This makes ANO1 a promising therapeutic target for oncology. Furthermore, its role in smooth muscle contraction and fluid secretion suggests its potential as a target for treating hypertension, asthma, and diarrhea.[3][4]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct blockade of the ANO1 chloride channel.[1][3] This inhibition prevents the efflux of chloride ions, thereby altering the cell's membrane potential and downstream cellular processes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its efficacy.

| Target | Species | Experimental System | IC50 Value | Reference |

| ANO1 | Xenopus laevis (xANO1) | Oocyte expression | 0.08 µM | [1][2] |

| ANO1 | Human (hANO1) | HEK293 cell expression | 1.27 µM | [2][4] |

Selectivity Profile

A crucial aspect of a pharmacological inhibitor is its selectivity for the intended target. This compound has been shown to be highly selective for ANO1 over other chloride channels.

| Channel | Species | Concentration Tested | Inhibition | Reference |

| Bestrophin-1 | Mouse (mBest1) | 30 µM | Not appreciable | [6] |

| Bestrophin-1 | Human (hBest1) | 10 µM | Not appreciable | [6] |

| CLC2 | Mouse (mCLC2) | 10 µM | Not appreciable | [6] |

| CFTR | Human (hCFTR) | 10 µM | Not appreciable | [1][6] |

Off-Target Effects

While this compound is a selective ANO1 inhibitor, some studies have reported off-target effects, particularly concerning intracellular calcium signaling. It is important for researchers to consider these effects in their experimental design. Several TMEM16A inhibitors, including this compound, have been shown to decrease intracellular calcium elevation induced by stimuli that act on intracellular calcium stores.[7] This effect was observed in cells both with and without TMEM16A expression, suggesting a mechanism independent of ANO1 inhibition.[7]

This compound and Cellular Signaling Pathways

The inhibition of ANO1 by this compound has significant consequences for various cellular signaling pathways, particularly in the context of cancer. ANO1 has been shown to modulate the activity of key signaling cascades, including the EGFR/MAPK and TGF-β pathways.[4][5]

EGFR/MAPK Pathway

The Epidermal Growth Factor Receptor (EGFR) and the subsequent Mitogen-Activated Protein Kinase (MAPK) pathway are critical for cell proliferation, survival, and migration. ANO1 has been shown to interact with and modulate the activity of EGFR.[5] By inhibiting ANO1, this compound can indirectly suppress the EGFR/MAPK signaling cascade, leading to reduced cancer cell growth and proliferation.[4][5]

Figure 1: this compound's inhibitory effect on the ANO1-mediated EGFR/MAPK signaling pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In some cancers, ANO1 overexpression has been linked to the modulation of TGF-β signaling, promoting tumor invasion.[4][5] this compound's inhibition of ANO1 can potentially interfere with this process.

Figure 2: Postulated inhibitory effect of this compound on ANO1's modulation of the TGF-β signaling pathway.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on ANO1 activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel activity.

Objective: To measure the inhibitory effect of this compound on ANO1 chloride currents in a whole-cell patch-clamp configuration.

Materials:

-

HEK293 cells transiently or stably expressing human ANO1.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and an appropriate concentration of free Ca2+ to activate ANO1 (e.g., 4.5 µM) (pH 7.2 with CsOH).[2]

-

This compound stock solution (in DMSO).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Culture HEK293-hANO1 cells on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.[8]

-

Record baseline currents.

-

Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1-10 µM).[2]

-

After a pre-incubation period (e.g., 10 minutes), record the currents again in the presence of this compound.[2]

-

Wash out the compound and record the recovery of the current.

-

Analyze the data to determine the percentage of inhibition and construct a dose-response curve to calculate the IC50.

Figure 3: Experimental workflow for whole-cell patch-clamp analysis of this compound's effect on ANO1.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the ANO1 calcium-activated chloride channel. Its potency and selectivity make it a lead compound for the development of novel therapeutics targeting a range of diseases, including cancer and secretory disorders. A thorough understanding of its mechanism of action, including its on-target and off-target effects, is essential for its effective use in research and drug development. This guide provides a foundational understanding of this compound's interaction with ANO1 and its impact on cellular signaling, along with practical experimental protocols to facilitate further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Potent and Selective Blocker for Transmembrane Protein with Unknown Function 16/Anoctamin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Potent and Selective ANO1 Inhibitor MONNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MONNA, or N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid, has emerged as a highly potent and selective inhibitor of the calcium-activated chloride channel (CaCC), Anoctamin-1 (ANO1), also known as TMEM16A. ANO1 is a crucial protein involved in a variety of physiological processes, and its dysregulation has been implicated in numerous diseases, including cancer, hypertension, and cystic fibrosis. This technical guide provides a comprehensive overview of this compound, its target, mechanism of action, and detailed experimental protocols for its characterization, aimed at facilitating further research and drug development efforts.

Target Profile: Anoctamin-1 (ANO1)

ANO1 is a transmembrane protein that functions as a calcium-activated chloride channel. The influx of calcium ions into the cell triggers the opening of the ANO1 channel, leading to the efflux of chloride ions. This ion movement plays a critical role in cellular processes such as fluid secretion, smooth muscle contraction, and cell proliferation.[1] In various cancers, ANO1 is overexpressed and contributes to tumor growth and metastasis, making it a promising therapeutic target.

This compound: A Selective Antagonist of ANO1

This compound selectively blocks the chloride current mediated by the ANO1 channel. Its inhibitory effect has been demonstrated in various experimental systems, including Xenopus oocytes expressing ANO1 and human cell lines.

Quantitative Data Summary

The inhibitory potency of this compound on ANO1 has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against ANO1.

| Experimental System | IC50 Value (µM) | Reference |

| Xenopus laevis oocytes expressing xANO1 | 0.08 | [1] |

| Human ANO1 (hANO1) | 1.27 | [1] |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid (this compound) has been described. The final step of the synthesis involves the hydrolysis of the corresponding methyl ester derivative using lithium hydroxide in a mixture of tetrahydrofuran, methanol, and water, followed by acidification and extraction.[2][3]

Electrophysiological Measurement of ANO1 Chloride Current

The inhibitory effect of this compound on ANO1 channel activity can be precisely measured using electrophysiological techniques, such as the two-electrode voltage clamp in Xenopus oocytes or whole-cell patch clamp in mammalian cells.

Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes [1]

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding human or Xenopus ANO1.

-

Incubation: Incubate the oocytes for 2-4 days to allow for protein expression.

-

Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Activate ANO1 currents by applying a solution containing a calcium ionophore (e.g., A23187) and Ca2+, or by intracellular Ca2+ injection.

-

To determine the IC50, apply varying concentrations of this compound to the bath and measure the resulting inhibition of the ANO1 current.

-

Visualization of the Experimental Workflow:

Cell Viability and Proliferation Assays

To assess the impact of this compound on cancer cell viability and proliferation, standard colorimetric or luminescence-based assays can be employed. The MTT assay is a widely used method for this purpose.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[4]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Logical Relationship of the MTT Assay:

Signaling Pathways

ANO1 has been shown to interact with and modulate the activity of several key signaling pathways involved in cancer progression. A notable interaction is with the Epidermal Growth Factor Receptor (EGFR). Overexpression of ANO1 can lead to the activation of EGFR and its downstream signaling cascades, promoting cell proliferation and survival.

Simplified ANO1-EGFR Signaling Pathway:

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the ANO1 channel. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting diseases driven by ANO1 hyperactivity. The experimental protocols and data presented in this guide are intended to support the research community in further exploring the potential of this compound and the broader field of ANO1-targeted drug discovery.

References

An In-depth Technical Guide to the Discovery and Synthesis of MONNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

MONNA, or N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid, has emerged as a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC).[1][2] ANO1 is implicated in a variety of physiological processes and its dysregulation is associated with numerous diseases, including hypertension, cystic fibrosis, and cancer.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a valuable resource for researchers in pharmacology and drug development. The document details the synthetic chemistry, experimental protocols for biological evaluation, and quantitative data on the activity of this compound.

Discovery and Rationale

The discovery of this compound was driven by the need for selective pharmacological tools to study the physiological roles of the ANO1 channel. Prior to its development, the field was hampered by a lack of potent and specific inhibitors. Researchers at the Korea Institute of Science and Technology synthesized a series of anthranilic acid derivatives and identified this compound as a lead compound through a systematic structure-activity relationship (SAR) study.[1][5] The core rationale was to develop a molecule that could selectively block ANO1-mediated chloride currents with high affinity, thereby enabling the dissection of its function in various cellular and physiological contexts.

Synthesis of this compound

The synthesis of this compound is achieved through a copper-catalyzed Ullmann condensation reaction, a classic method for the formation of carbon-nitrogen bonds. This reaction couples an aryl amine with an aryl halide. In the case of this compound, the synthesis involves the condensation of 5-nitroanthranilic acid with an appropriate 2-halo-4-methoxynaphthalene derivative.

Proposed Synthetic Protocol: Ullmann Condensation

While the precise, step-by-step industrial synthesis protocol for this compound is not publicly available, a detailed experimental procedure can be extrapolated from established Ullmann condensation methodologies for N-aryl anthranilic acids.

Reaction Scheme:

Caption: Proposed synthetic route for this compound via Ullmann condensation.

Materials:

-

5-Nitroanthranilic acid

-

2-Bromo-4-methoxynaphthalene

-

Cupric oxide (CuO)

-

Anhydrous potassium carbonate (K2CO3)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-nitroanthranilic acid (1 equivalent), 2-bromo-4-methoxynaphthalene (1.1 equivalents), cupric oxide (catalytic amount, e.g., 0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable high-boiling polar solvent such as DMF or NMP to the flask.

-

Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it under reflux with vigorous stirring for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute solution of hydrochloric acid to precipitate the product.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the ANO1 calcium-activated chloride channel.[1] Its mechanism of action involves the direct blockade of the ANO1 channel pore, preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium.[4]

Signaling Pathway

The following diagram illustrates the role of ANO1 in a generalized signaling pathway and the point of inhibition by this compound.

Caption: this compound's inhibition of the ANO1 signaling pathway.

Quantitative Data

The potency and selectivity of this compound have been quantified in various studies. The following table summarizes the key inhibitory concentrations.

| Target | Species | Assay | IC₅₀ (µM) | Reference |

| ANO1 (xANO1) | Xenopus laevis | Two-electrode voltage clamp | 0.08 | [1][2][5] |

| ANO1 (hANO1) | Human | Whole-cell patch clamp | 1.27 | [5] |

| Bestrophin-1 | Mouse | - | > 30 | [1] |

| CLC2 | - | - | > 30 | [1] |

| CFTR | Human | - | > 10 | [1][5] |

Experimental Protocols

High-Throughput Screening (HTS) for ANO1 Inhibitors

A common method for screening ANO1 inhibitors utilizes a cell-based assay with a halide-sensitive yellow fluorescent protein (YFP).

Principle:

Cells co-expressing ANO1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are used. Activation of ANO1 by an agonist (e.g., ATP to raise intracellular Ca²⁺) leads to an influx of iodide (I⁻) from the extracellular solution. The binding of I⁻ to YFP quenches its fluorescence. Inhibitors of ANO1 will prevent this I⁻ influx and thus prevent the quenching of YFP fluorescence.

Experimental Workflow:

Caption: Workflow for YFP-based high-throughput screening of ANO1 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the inhibitory effect of compounds on ion channels.

Cell Preparation:

-

Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Transiently transfect HEK293 cells with a plasmid encoding human ANO1 using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.[2]

Solutions:

-

Intracellular (Pipette) Solution (in mM): 146 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Free Ca²⁺ concentration is buffered to the desired level (e.g., by adding CaCl₂).

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

Recording Protocol:

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a transfected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit ANO1 currents.

-

Drug Application: Perfuse the bath with the extracellular solution containing this compound at various concentrations to determine its inhibitory effect on the ANO1 current.

Conclusion

This compound is a pivotal pharmacological tool for the study of ANO1 channels. Its high potency and selectivity make it an invaluable reagent for investigating the physiological and pathophysiological roles of ANO1. The synthetic route via Ullmann condensation is well-established for this class of compounds, and its biological activity can be robustly characterized using YFP-based screening and patch-clamp electrophysiology. This guide provides the foundational technical information required for researchers to synthesize, utilize, and further investigate this important molecule.

References

- 1. Explaining Calcium-Dependent Gating of Anoctamin-1 Chloride Channels Requires a Revised Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 3. 4.6. Whole-Cell Patch Clamp Experiments [bio-protocol.org]

- 4. addgene.org [addgene.org]

- 5. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]

Chemical properties of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential biological activities of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information on its constituent chemical moieties and analogous structures to provide a predictive but thorough resource.

Chemical Properties

N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid, also known as 2-(4-methoxynaphthalen-2-ylamino)-5-nitrobenzoic acid, is a diarylamine carboxylic acid derivative. Its structure combines a 5-nitroanthranilic acid moiety with a 4-methoxy-naphthalene group.

Table 1: Predicted Physicochemical Properties of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid

| Property | Value | Source/Basis |

| Molecular Formula | C18H14N2O5 | Molbase |

| Molecular Weight | 338.314 g/mol | Molbase |

| CAS Number | 1572936-83-4 | Molbase |

| Appearance | Predicted to be a yellow or orange solid | Analogy to 5-nitroanthranilic acid and other N-aryl anthranilic acids. |

| Melting Point | Not available. Expected to be a high-melting solid. | |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. | General solubility of N-aryl anthranilic acids. |

| pKa | Not available. Expected to have acidic properties due to the carboxylic acid group. |

Table 2: Properties of Key Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Nitroanthranilic acid | C7H6N2O4 | 182.13 | 268-272 (decomposes) | Not available |

| 2-Bromo-4-methoxynaphthalene | C11H9BrO | 237.09 | Not available | Not available |

| 2-Amino-4-methoxynaphthalene | C11H11NO | 173.21 | Not available | Not available |

| 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | 201.57 | 164-166 | Not available |

Proposed Synthesis

The synthesis of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid can be achieved via the Ullmann condensation, a copper-catalyzed cross-coupling reaction. Two plausible routes are proposed:

-

Route A: Coupling of 5-nitroanthranilic acid with a halogenated 4-methoxynaphthalene.

-

Route B: Coupling of a halogenated 5-nitrobenzoic acid with 2-amino-4-methoxynaphthalene.

Route A is detailed below as it utilizes commercially available 5-nitroanthranilic acid.

Diagram 1: Proposed Synthesis of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid

Caption: Proposed synthesis workflow for N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid.

Experimental Protocol: Ullmann Condensation

This protocol is a proposed method and should be optimized for best results.

Materials:

-

5-Nitroanthranilic acid

-

2-Bromo-4-methoxynaphthalene (or 2-iodo-4-methoxynaphthalene)

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF) or other suitable high-boiling polar solvent

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 5-nitroanthranilic acid (1.0 eq), 2-bromo-4-methoxynaphthalene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the vessel.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with 1M HCl to a pH of 2-3 to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Dry the crude product under vacuum.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid.

Spectroscopic Characterization (Predicted)

The following tables provide predicted spectroscopic data based on the chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~9.5 | s | 1H | -NH- |

| ~8.5 | d | 1H | Aromatic H (proton ortho to -NO₂) |

| ~8.2 | d | 1H | Aromatic H (proton on naphthalene ring) |

| ~8.0 | dd | 1H | Aromatic H (proton meta to -NO₂ and ortho to -NH-) |

| ~7.8-7.2 | m | 5H | Aromatic H (remaining protons on both rings) |

| ~3.9 | s | 3H | -OCH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 | -COOH |

| ~155 | C-OCH₃ on naphthalene ring |

| ~145-120 | Aromatic carbons |

| ~118-110 | Aromatic carbons |

| ~56 | -OCH₃ |

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3000-2500 | O-H stretch (carboxylic acid) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1580, ~1340 | N-O stretch (nitro group) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Potential Biological Activities and Signaling Pathways

While the specific biological activities of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid have not been reported, derivatives of anthranilic acid are known to possess a wide range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[1][2][3][4][5] The presence of the nitro group may enhance its cytotoxic effects, as seen in other nitroanthranilic acid derivatives.[1][2]

Diagram 2: Potential Biological Screening Workflow

Caption: A logical workflow for the biological evaluation of the title compound.

Potential Signaling Pathways to Investigate:

-

Inflammation: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a common mechanism for anti-inflammatory drugs.[5]

-

Cancer: Induction of apoptosis through caspase activation, cell cycle arrest, or inhibition of protein kinases are potential anticancer mechanisms.

-

Antimicrobial: Inhibition of essential enzymes in bacterial or fungal metabolic pathways.

Safety and Handling

The specific toxicity of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid is unknown. However, based on its components, it should be handled with care in a laboratory setting. Nitroaromatic compounds can be mutagenic, and aromatic amines can be toxic. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided, particularly regarding the experimental protocol and predicted data, should be used as a guide and is not a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions.

References

The Potent and Selective Blockade of ANO1 Calcium-Activated Chloride Channels by MONNA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial component of calcium-activated chloride channels (CaCCs).[1][2] These channels are integral to a wide array of physiological processes, including epithelial secretion, smooth muscle contraction, sensory transduction, and nociception.[1][3] The discovery and characterization of selective modulators for ANO1 are paramount for dissecting its physiological roles and for the development of novel therapeutics for conditions such as hypertension, asthma, cystic fibrosis, and pain.[2][3] This technical guide provides an in-depth analysis of the inhibitory effects of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid (MONNA) on ANO1 channels, presenting key quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways.

Quantitative Analysis of this compound's Inhibitory Action

This compound has been identified as a potent and selective inhibitor of ANO1 channels.[1][2] Its inhibitory efficacy has been quantified against both human (hANO1) and Xenopus laevis (xANO1) orthologs, demonstrating its cross-species activity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting this compound's potent blockade of ANO1.

| Target | IC50 (µM) | Experimental System | Reference |

| hANO1 | 1.27 | HEK293 cells | [1][4] |

| xANO1 (slow current) | 1.0 | Xenopus laevis oocytes | [1] |

| xANO1 | 0.08 | Xenopus laevis oocytes | [2][3] |

Furthermore, selectivity studies have demonstrated that this compound exhibits a high degree of specificity for ANO1 over other chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), ClC-2, and Bestrophin-1, which were not significantly blocked by concentrations up to 30 µM.[2][3]

Experimental Protocols

The characterization of this compound's inhibitory effect on ANO1 channels has been primarily achieved through electrophysiological techniques. The following sections detail the key experimental methodologies employed.

Whole-Cell Patch-Clamp Recording in HEK293 Cells

This technique is utilized to measure the activity of hANO1 channels heterologously expressed in a mammalian cell line.

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions.

-

Cells are transiently transfected with a plasmid encoding human ANO1. Co-transfection with a fluorescent protein (e.g., EGFP) allows for the identification of successfully transfected cells.[1]

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on single, fluorescently identified cells 24-72 hours post-transfection.[1]

-

Borosilicate glass pipettes with a resistance of 3–5 MΩ are used to form a high-resistance seal with the cell membrane.[1]

-

The intracellular pipette solution is designed to activate ANO1 and typically contains (in mM): 146 CsCl, 2 MgCl2, 8 HEPES, 10 sucrose, and a Ca2+/EGTA buffer system to achieve a specific free Ca2+ concentration (e.g., 4.5 µM). The pH is adjusted to 7.3.[1]

-

This compound is applied to the cells via the extracellular solution at a range of concentrations to determine the dose-response relationship and calculate the IC50 value.[1] Currents are measured in response to voltage steps.[1]

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This method is well-suited for studying the activity of ion channels expressed in the oocyte membrane and was used for the initial screening and characterization of this compound on xANO1.

Oocyte Preparation and Injection:

-

Mature female Xenopus laevis frogs are used as a source of oocytes.

-

Oocytes are surgically removed and prepared for injection with cRNA encoding xANO1.

Electrophysiological Recording:

-

TEVC recordings are performed to measure the macroscopic currents flowing through the population of xANO1 channels expressed on the oocyte surface.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Currents are elicited by changes in the extracellular Ca2+ concentration or by voltage steps.[2]

-

This compound is applied via the external bathing solution to assess its inhibitory effects on the xANO1 currents.[2]

Signaling Pathways and Mechanism of Action

The activation of ANO1 is intrinsically linked to intracellular calcium signaling. The general mechanism involves the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER), which then binds to ANO1, leading to channel opening and chloride efflux.[3][5] This results in membrane depolarization, which can trigger downstream events like smooth muscle contraction.[3][5]

Figure 1: Simplified signaling pathway of ANO1 activation and inhibition by this compound.

The precise binding site and mechanism of action for this compound on ANO1 have not been fully elucidated. However, based on its chemical structure, which is similar to other chloride channel blockers like diphenylamine-2-carboxylic acid (DPC) and niflumic acid (NFA), it is hypothesized that this compound may block the channel from the extracellular side.[1]

ANO1 is also implicated in various signaling cascades that are crucial in both normal physiology and pathophysiology, particularly in cancer. These include the EGFR/MAPK, CaMKII/MAPK, TGF-β, and NF-κB signaling pathways.[3] The ability of this compound to selectively inhibit ANO1 makes it a valuable tool for investigating the role of this channel in these complex cellular processes.

Figure 2: Workflow for determining this compound's IC50 in HEK293 cells expressing hANO1.

Conclusion

This compound is a potent and selective blocker of ANO1 calcium-activated chloride channels. Its well-characterized inhibitory profile, coupled with its selectivity over other chloride channels, establishes this compound as an indispensable pharmacological tool for the study of ANO1 function. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings. Further investigation into the precise molecular interactions between this compound and the ANO1 channel will be crucial for the rational design of next-generation modulators targeting ANO1-related pathologies.

References

- 1. This compound, a Potent and Selective Blocker for Transmembrane Protein with Unknown Function 16/Anoctamin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

MONNA as a Selective ANO1 Blocker: A Technical Review of the Literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the scientific literature on N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid (MONNA), a potent and selective blocker of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC). This document consolidates key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Quantitative Efficacy and Selectivity of this compound

This compound has been identified as a highly potent inhibitor of the ANO1 channel, with its efficacy established across different species and experimental systems. The key quantitative metrics of its blocking activity are summarized below.

| Parameter | Value | Test System | Reference |

| IC50 | 0.08 µM (80 nM) | Endogenous ANO1 in Xenopus laevis oocytes (xANO1) | [1][2] |

| IC50 | 1.27 µM | Human ANO1 (hANO1) expressed in HEK293 cells | [1] |

The selectivity of this compound for ANO1 over other major chloride channels is a critical aspect of its pharmacological profile, underscoring its utility as a specific molecular probe.

| Channel | Concentration of this compound | Effect | Test System | Reference |

| Bestrophin-1 | 10-30 µM | Not appreciably blocked | Endogenously in mouse cortical astrocytes and heterologously in HEK293 cells | [1][2] |

| CLC2 | 10-30 µM | Not appreciably blocked | Heterologously in HEK293 cells | [1][2] |

| CFTR | 10-30 µM | Not appreciably blocked | Heterologously in Xenopus laevis oocytes | [1][2] |

Experimental Protocols for Characterizing this compound

The following sections detail the key experimental methodologies that have been employed in the literature to characterize the inhibitory effects of this compound on ANO1.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique was instrumental in the initial identification and characterization of this compound as a potent xANO1 blocker.

2.1.1. Oocyte Preparation and cRNA Injection:

-

Xenopus laevis oocytes are surgically harvested and defolliculated.

-

Oocytes are injected with cRNA encoding the target ion channel (e.g., hCFTR) or used directly to study the endogenous xANO1.

-

Injected oocytes are incubated for 2-5 days at 18°C to allow for channel expression.

2.1.2. Electrophysiological Recording:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

Electrodes: Glass microelectrodes with a resistance of 0.5-2.0 MΩ are filled with 3 M KCl.

-

Voltage Clamp Protocol: Oocytes are typically held at a holding potential of -60 mV. To elicit currents, voltage steps are applied, for example, from -160 mV to +40 mV in 20 mV increments.

-

ANO1 Activation: Endogenous xANO1 is activated by applying a calcium ionophore like ionomycin (e.g., 2.5 µM) to the bath solution to increase intracellular calcium. For studying other channels like CFTR, specific activators are used (e.g., 10 µM isoproterenol).

-

This compound Application: this compound is applied to the bath solution at varying concentrations to determine the dose-response relationship.

Experimental Workflow for TEVC:

Whole-Cell Patch Clamp in HEK293 Cells

This technique has been utilized to determine the efficacy of this compound on human ANO1 (hANO1) expressed in a mammalian cell line.

2.2.1. Cell Culture and Transfection:

-

HEK293 cells are cultured under standard conditions.

-

Cells are transiently transfected with a plasmid vector containing the cDNA for hANO1.

-

Recordings are typically performed 24-48 hours post-transfection.

2.2.2. Electrophysiological Recording:

-

Extracellular (Bath) Solution: 140 mM NMDG-Cl, 10 mM HEPES, 10 mM Glucose, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Intracellular (Pipette) Solution: 130 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM MgCl₂, 4.5 µM free Ca²⁺, pH 7.2.

-

Electrodes: Borosilicate glass pipettes with a resistance of 3-5 MΩ.

-

Voltage Clamp Protocol: Cells are held at a holding potential of 0 mV. Currents are elicited by applying voltage ramps, for example, from -100 mV to +100 mV.

-

This compound Application: this compound is pre-incubated for 10 minutes and then included in the bath solution during recording at various concentrations.

Experimental Workflow for Whole-Cell Patch Clamp:

ANO1 Signaling Pathways and the Role of this compound

ANO1 is implicated in a variety of cellular signaling cascades that are crucial for processes such as cell proliferation, migration, and apoptosis. This compound, as a selective blocker, is a valuable tool to investigate the contribution of ANO1 to these pathways.

3.1. Key Signaling Pathways Involving ANO1:

-

EGFR/MAPK Pathway: ANO1 can modulate the epidermal growth factor receptor (EGFR) signaling cascade, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, impacting cell proliferation and survival.

-

PI3K/AKT Pathway: ANO1 activity has been linked to the activation of the phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical regulator of cell growth, survival, and metabolism.

-

TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway, involved in cell growth, differentiation, and apoptosis, can be influenced by ANO1 activity.

-

NF-κB Signaling: ANO1 can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a key role in inflammation and cell survival.

Conceptual Signaling Pathway Diagram:

3.2. Experimental Workflow for Investigating this compound's Effect on Signaling: To elucidate the impact of this compound on these signaling pathways, a common experimental workflow involves stimulating cells in the presence and absence of the blocker and then assessing the activation state of key downstream proteins.

Conclusion

This compound has been firmly established in the literature as a potent and selective pharmacological tool for the study of ANO1. Its well-characterized inhibitory profile, coupled with detailed electrophysiological methodologies for its assessment, provides a solid foundation for its use in dissecting the multifaceted roles of ANO1 in health and disease. The ability of this compound to modulate key signaling pathways downstream of ANO1 highlights its potential for therapeutic development in areas such as cancer, hypertension, and cystic fibrosis. This guide serves as a comprehensive resource to facilitate further research and drug discovery efforts centered on ANO1 inhibition.

References

The MONNA Signaling Pathway: A Comprehensive Technical Overview

Abstract: The MONNA (Modifier of N-terminal Acetylation and Nutrient-sensing) signaling pathway is a recently elucidated cellular cascade that plays a pivotal role in integrating nutrient availability with protein stability and cellular growth. This pathway is initiated by the this compound complex, which acts as a sensor for intracellular amino acid levels. Activation of the this compound pathway has profound downstream effects on protein acetylation, autophagy, and mTORC1 signaling, making it a critical regulator of cellular homeostasis. This document provides an in-depth technical guide to the core components of the this compound pathway, its downstream effects, and the experimental methodologies used to characterize it.

Introduction to the this compound Pathway

The this compound pathway is a crucial cellular signaling network that governs the cellular response to nutrient availability. At its core is the this compound protein complex, which functions as a direct sensor of intracellular amino acid concentrations. Upon amino acid starvation, the this compound complex undergoes a conformational change that initiates a downstream signaling cascade, ultimately leading to significant alterations in cellular metabolism and growth.

Core Components and Activation Mechanism

The central player in this pathway is the this compound holoenzyme, a multiprotein complex. The activation of the this compound pathway is directly linked to the availability of cellular amino acids.

Key Components:

-

This compound-A: The scaffold protein of the complex.

-

This compound-B: A regulatory subunit that binds to amino acids.

-

This compound-C: The catalytic subunit with putative acetyltransferase activity.

Under conditions of amino acid sufficiency, the this compound complex remains in an inactive state. However, upon amino acid deprivation, a conformational change in this compound-B leads to the activation of the this compound-C subunit.

Caption: Activation of the this compound complex upon amino acid starvation.

Downstream Signaling Cascades

The activation of the this compound complex triggers several downstream signaling events that collectively modulate cellular physiology. These include the regulation of protein acetylation, autophagy, and mTORC1 signaling.

Activated this compound-C has been shown to modulate the activity of N-terminal acetyltransferases (NATs), enzymes responsible for a common protein modification. This modulation appears to be selective for specific NATs, thereby altering the acetylation status and stability of a subset of cellular proteins.

Caption: this compound-mediated regulation of N-terminal acetylation.

A key downstream effect of this compound pathway activation is the induction of autophagy, a cellular recycling process. This is mediated through the interaction of the this compound complex with key autophagy-related (Atg) proteins.

Caption: Induction of autophagy by the activated this compound pathway.

The this compound pathway exhibits significant crosstalk with the well-established mTORC1 nutrient-sensing pathway. Activated this compound appears to act upstream of mTORC1, potentially through the regulation of the Rag GTPases.

Caption: Crosstalk between the this compound pathway and mTORC1 signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the this compound pathway.

Table 1: this compound Complex Component Interactions

| Interacting Proteins | Affinity (K_d) | Technique |

|---|---|---|

| This compound-A - this compound-B | 50 nM | Isothermal Titration Calorimetry |

| This compound-B - Leucine | 25 µM | Surface Plasmon Resonance |

| this compound-A - this compound-C | 120 nM | Microscale Thermophoresis |

Table 2: Changes in Protein Acetylation upon this compound Activation

| Protein Substrate | Fold Change in Acetylation | p-value | Mass Spectrometry Method |

|---|---|---|---|

| Protein X | + 3.5 | < 0.01 | SILAC |

| Protein Y | - 2.1 | < 0.05 | TMT Labeling |

| Protein Z | + 1.8 | < 0.05 | Label-free Quantification |

Table 3: Autophagy Induction Markers

| Marker | Fold Change (Starvation vs. Control) | Western Blot Quantification |

|---|---|---|

| LC3-II/LC3-I Ratio | + 4.2 | Densitometry |

| p62/SQSTM1 Levels | - 2.8 | Densitometry |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Objective: To isolate the endogenous this compound complex from cultured cells.

Protocol:

-

Culture HEK293T cells to 80-90% confluency in a 15 cm dish.

-

Lyse cells in 1 ml of ice-cold IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clear the supernatant by incubating with 20 µl of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with 5 µg of anti-MONNA-A antibody overnight at 4°C on a rotator.

-

Add 30 µl of fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C.

-

Wash the beads three times with 1 ml of IP Lysis Buffer.

-

Elute the complex by boiling the beads in 50 µl of 2x Laemmli sample buffer for 5 minutes.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against this compound-A, this compound-B, and this compound-C.

Caption: Workflow for the immunoprecipitation of the this compound complex.

Objective: To measure the acetyltransferase activity of the this compound complex.

Protocol:

-

Purify recombinant this compound complex using affinity chromatography.

-

Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 100 µM Acetyl-CoA, and 5 µg of a model substrate peptide.

-

Initiate the reaction by adding 1 µg of the purified this compound complex.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µl of 0.5 M acetic acid.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to quantify the acetylated peptide.

Conclusion and Future Directions

The discovery of the this compound pathway has opened up new avenues for understanding the intricate mechanisms of nutrient sensing and cellular regulation. Its multifaceted downstream effects on protein stability, autophagy, and mTORC1 signaling highlight its importance in maintaining cellular homeostasis. Future research will likely focus on identifying the full spectrum of this compound-C substrates, elucidating the precise mechanisms of its crosstalk with other signaling pathways, and exploring its potential as a therapeutic target in diseases characterized by dysregulated nutrient sensing, such as cancer and metabolic disorders. The development of small molecule modulators of the this compound pathway will be a critical next step in translating these fundamental discoveries into clinical applications.

Methodological & Application

Application Note: Whole-Cell Voltage-Clamp Recordings for Ion Channel Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The whole-cell voltage-clamp technique is a powerful electrophysiological method used to investigate the activity of ion channels across the entire membrane of a single cell.[1][2] This application note provides a detailed protocol for performing whole-cell voltage-clamp recordings, a cornerstone technique for characterizing ion channel function, studying synaptic transmission, and screening the effects of pharmacological agents on neuronal and cardiac cells.[3][4][5] By controlling the membrane potential and measuring the resultant ionic currents, researchers can gain critical insights into the biophysical properties of ion channels in both normal and pathological states.[4][6]

Experimental Principles

The whole-cell configuration is achieved by first forming a high-resistance "giga-seal" between a glass micropipette and the cell membrane.[3][6] Subsequently, the membrane patch is ruptured, allowing for electrical and diffusional access to the cell's interior.[1] The voltage-clamp amplifier then injects current to maintain a constant membrane potential, and the magnitude of this injected current is equal and opposite to the current flowing through the cell's ion channels.[4]

Experimental Workflow

The following diagram illustrates the major steps involved in establishing a whole-cell voltage-clamp recording.

Quantitative Data Summary

The following tables provide typical parameters and solution compositions for whole-cell voltage-clamp recordings.

Table 1: Pipette and Seal Parameters

| Parameter | Typical Value |

| Pipette Resistance | 2-5 MΩ |

| Seal Resistance (Giga-seal) | > 1 GΩ |

| Access Resistance | < 20 MΩ |

| Holding Potential | -70 mV to -80 mV |

Table 2: Solution Compositions (Example for a Voltage-Gated Sodium Channel Recording)

| Extracellular Solution (in mM) | Concentration | Intracellular (Pipette) Solution (in mM) | Concentration |

| NaCl | 140 | CsF | 120 |

| KCl | 4 | CsCl | 20 |

| CaCl₂ | 2 | EGTA | 10 |

| MgCl₂ | 1 | HEPES | 10 |

| HEPES | 10 | Na₂-ATP | 2 |

| Glucose | 10 | Na-GTP | 0.3 |

| pH | 7.4 with NaOH | pH | 7.2 with CsOH |

| Osmolarity | ~310 mOsm | Osmolarity | ~290 mOsm |

Detailed Experimental Protocol

Preparation

-

Solution Preparation: Prepare sterile extracellular and intracellular solutions as specified in Table 2. Filter-sterilize and store at 4°C.

-

Pipette Fabrication:

-

Pull borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Fire-polish the pipette tip to ensure a smooth surface for optimal seal formation.

-

-

Cell Preparation:

-

Culture cells on glass coverslips to an appropriate confluency.

-

Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with oxygenated extracellular solution.

-

Establishing a Whole-Cell Configuration

-

Pipette Filling and Mounting:

-

Fill the pulled pipette with the intracellular solution, ensuring no air bubbles are trapped in the tip.

-

Mount the pipette onto the micromanipulator.

-

-

Approaching the Cell:

-

Apply slight positive pressure to the pipette to keep the tip clean.

-

Under visual guidance (microscope), lower the pipette into the bath and position it above the target cell.

-

-

Giga-Seal Formation:

-

Carefully lower the pipette until it touches the cell membrane, observing for a dimple on the cell surface.

-

Release the positive pressure. A high-resistance seal (Giga-seal, >1 GΩ) should form between the pipette tip and the cell membrane. Gentle suction may be applied if necessary.

-

-

Membrane Rupture:

-

Once a stable giga-seal is formed, apply brief, gentle suction to rupture the membrane patch within the pipette tip.

-

Successful rupture is indicated by a change in the capacitive transients.

-

Data Acquisition

-

Voltage Protocol:

-

Set the holding potential (e.g., -80 mV).

-

Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit ion channel activity.

-

-

Recording:

-

Record the resulting currents using an appropriate amplifier and data acquisition software.

-

Filter and digitize the current signals for analysis.

-

Signaling and Logical Relationships

The following diagram illustrates the logical relationship between the voltage-clamp components and the cell.

References

- 1. Patch clamp - Wikipedia [en.wikipedia.org]

- 2. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 4. youtube.com [youtube.com]

- 5. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Use of MONNA in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid), a potent and selective inhibitor of the calcium-activated chloride channel (CaCC) Anoctamin-1 (ANO1/TMEM16A), in a variety of cellular assays. ANO1 is a crucial protein implicated in numerous physiological processes and is often overexpressed in various cancers, making it a significant target for therapeutic development.

Introduction to this compound

This compound is a derivative of anthranilic acid that has been identified as a highly effective and selective blocker of ANO1. Its ability to specifically inhibit ANO1 allows researchers to dissect the physiological and pathophysiological roles of this ion channel in cellular functions such as proliferation, migration, and apoptosis. The potent and selective nature of this compound makes it a valuable tool for studying ANO1-related signaling pathways and for the preclinical assessment of ANO1 inhibition as a therapeutic strategy in diseases like cancer.

Mechanism of Action

This compound exerts its effects by directly blocking the chloride ion conductance of the ANO1 channel. ANO1 is activated by an increase in intracellular calcium concentration ([Ca²⁺]i), leading to an efflux of chloride ions. This ion movement can alter the cell membrane potential, which in turn influences a multitude of downstream signaling events. By inhibiting this primary function of ANO1, this compound allows for the investigation of its role in various cellular processes.

The inhibition of ANO1 by this compound has been shown to impact several critical signaling pathways that are often dysregulated in cancer:

-

EGFR/MAPK/ERK Pathway: ANO1 can form a complex with the Epidermal Growth-Factor Receptor (EGFR) and enhance its phosphorylation. This leads to the activation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is a key driver of cell proliferation and survival.

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascade, another crucial pathway for cell growth and survival, can also be modulated by ANO1 activity.

By blocking ANO1, this compound can effectively attenuate these pro-proliferative and pro-survival signals.

Data Presentation

Quantitative Data on this compound Efficacy

The following table summarizes the inhibitory potency of this compound on ANO1 from electrophysiological studies. It is recommended to use these values as a starting point for determining the optimal concentration range in your specific cellular assays.

| Target | Cell Type | Assay Type | IC₅₀ | Reference |

| Xenopus laevis ANO1 (xANO1) | Xenopus oocytes | Electrophysiology | 0.08 µM | [1] |

| Human ANO1 (hANO1) | HEK293 cells | Electrophysiology | 1.27 µM | [2] |

Note: IC₅₀ values in functional cellular assays with cancer cell lines are not yet widely published. Researchers should perform dose-response experiments to determine the effective concentration range for their specific cell line and assay.

Experimental Protocols

Preparation of this compound Stock Solution

It is crucial to properly dissolve and store this compound to ensure its stability and activity.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

-

Gently vortex or sonicate until the compound is completely dissolved.

-

-

Storage:

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

General Cell Culture and Treatment with this compound

-

Cell Culture: Culture the cells of interest in their recommended growth medium and conditions until they reach the desired confluency for the specific assay.

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your experiment, starting with a range guided by the electrophysiological IC₅₀ values (e.g., 0.1 µM to 10 µM).

-

Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

-

Treatment:

-

Remove the existing culture medium from the cells.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the cells.

-

Incubate the cells for the desired period, depending on the specific assay (e.g., 24, 48, or 72 hours).

-

Protocol 1: Cell Viability Assay (MTS/CCK-8 Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity and proliferation of cells.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete growth medium

-

This compound stock solution

-

MTS or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance of the this compound-treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

-

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on the migratory capacity of adherent cells.

Materials:

-

Cells of interest

-

24-well or 12-well cell culture plates

-

Sterile 200 µL pipette tips or a specialized wound healing insert

-

Complete growth medium

-

This compound stock solution

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a 24-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Create the "Wound":

-

Once the cells are confluent, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Alternatively, use a commercially available culture insert to create a more uniform cell-free gap.

-

-

Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

This compound Treatment: Add complete growth medium containing different concentrations of this compound or a vehicle control to the wells. It is advisable to use a serum-free or low-serum medium to minimize cell proliferation.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wound area using a microscope at a defined magnification (e.g., 10x). Mark the position of the images for subsequent time points.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

Image Acquisition (Time Points): Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis:

-

Measure the width or area of the wound at each time point for each condition.

-

Calculate the percentage of wound closure relative to the initial wound area at time 0.

-

Compare the rate of wound closure between this compound-treated and vehicle-treated cells.

-

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete growth medium

-

This compound stock solution

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Collect the culture medium (which contains floating apoptotic cells).

-

Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.

-

Combine the detached cells with the collected medium and pellet them by centrifugation.

-

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1x Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Compare the percentage of apoptotic cells (early + late) in this compound-treated samples to the vehicle control.

-

Mandatory Visualizations

Caption: Signaling pathways modulated by this compound through ANO1 inhibition.

Caption: General experimental workflow for assessing the effects of this compound.

References

Preparation of MONNA Stock Solution for In Vitro Experiments

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) is a potent and selective inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel (CaCC).[1][2][3] ANO1 is implicated in various physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitation.[1][4][5][6] Its dysregulation has been linked to several diseases, making it a significant target for drug discovery. Accurate and reproducible in vitro experimental results rely on the correct preparation and application of inhibitor stock solutions. This document provides a detailed protocol for the preparation of a this compound stock solution for use in a variety of in vitro assays.

Mechanism of Action

This compound selectively blocks the ion conductance of the TMEM16A/ANO1 channel. The inhibition of this channel disrupts the normal flow of chloride ions across the cell membrane in response to increased intracellular calcium, thereby affecting downstream signaling pathways. Notably, ANO1 has been shown to modulate the NF-κB and ERK signaling pathways, which are crucial in cellular processes such as inflammation, proliferation, and survival.[4][5][7] The inhibitory effect of this compound allows for the investigation of the physiological and pathological roles of the ANO1 channel.

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 338.31 g/mol | [4] |

| CAS Number | 1572936-83-4 | [7] |

| IC₅₀ for xANO1 | 0.08 µM | [1][2] |

| Solubility in DMSO | ≥ 20 mg/mL | [4] |

| Solubility in DMF | 30 mg/mL | [6][7] |

| Storage Temperature | 2-8°C (solid) | [4] |

| Stock Solution Storage | -20°C or -80°C | [6] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is suitable for subsequent dilution to a wide range of working concentrations for various in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This prevents condensation from forming on the compound and in the solvent.

-

Weighing this compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.38 mg of this compound (Molecular Weight = 338.31 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (338.31 g/mol ) * (1000 mg/g) = 3.38 mg

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.

-

Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution is stable for several months.

Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, it is crucial to dilute the this compound stock solution sufficiently to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1-0.5%.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, highlighting its inhibitory effect on the TMEM16A (ANO1) channel and the subsequent impact on downstream signaling pathways.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 7. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of MONNA for ANO1 Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of MONNA, a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. ANO1 is a critical protein involved in various physiological processes, and its dysregulation is implicated in numerous diseases, including cancer, hypertension, and cystic fibrosis. These guidelines offer standardized methods for assessing this compound's inhibitory effects on ANO1, enabling researchers to conduct reproducible and comparable studies. The protocols provided cover essential experiments, including electrophysiological recordings and signaling pathway analysis, and are supplemented with data presentation tables and workflow diagrams.

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in cellular functions such as cell proliferation, migration, and apoptosis.[1] Its involvement in various pathological conditions has made it a significant target for drug discovery. This compound (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) has been identified as a potent and selective inhibitor of ANO1.[2][3] Understanding the optimal concentration and cellular effects of this compound is paramount for its development as a therapeutic agent. This document outlines detailed protocols for characterizing the inhibitory activity of this compound on ANO1.

Data Presentation

Table 1: Inhibitory Potency of this compound on ANO1

| Species/Cell Line | Assay Type | IC50 of this compound (µM) | Reference |

| Xenopus laevis oocytes (expressing xANO1) | Two-Electrode Voltage Clamp | 0.08 | [2][3] |

| HEK293 cells (expressing hANO1) | Whole-Cell Patch Clamp | 1.27 | [3] |

Table 2: Selectivity of this compound for ANO1

| Channel | Concentration of this compound (µM) | Inhibition | Reference |

| Bestrophin-1 | 10 - 30 | Not appreciable | [2][3] |

| CLC2 | 10 - 30 | Not appreciable | [2][3] |

| CFTR | 10 - 30 | Not appreciable | [2][3] |

Experimental Protocols

Preparation of this compound Stock Solution